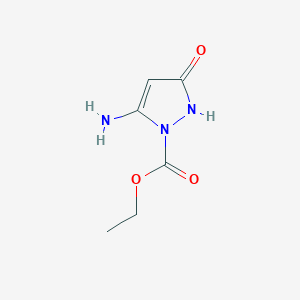

ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-5-oxo-1H-pyrazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-6(11)9-4(7)3-5(10)8-9/h3H,2,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTFIZXOADTGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

Medicine: It is a key intermediate in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as an agonist or antagonist at various receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Pyrazole Derivatives

Structural and Functional Insights:

Substituent Position: The 5-amino group in the target compound distinguishes it from analogs with oxo or hydroxy groups at this position (e.g., CAS 52867-42-2). 3-Oxo vs. 5-Oxo: Compounds with oxo groups at position 3 (e.g., CAS 51395-52-9) exhibit reduced tautomeric flexibility compared to the target compound, impacting solubility and stability .

Functional Group Variations :

- Methyl substituents (e.g., CAS 40711-33-9) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Ethyl ester moieties are common across analogs, enabling ester hydrolysis for prodrug strategies or further functionalization .

Lower scores (e.g., 0.55–0.59) highlight significant divergences, such as the absence of amino groups or altered ring saturation .

Biological Activity

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate (CAS No. 1198299-32-9) is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| CAS Number | 1198299-32-9 |

| Storage Conditions | Refrigerated |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of various pyrazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). For ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole derivatives, the following MIC values have been reported:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 7.81 – 62.5 |

| Escherichia coli | 250 – 1000 |

| Klebsiella pneumoniae | 250 – 1000 |

| Pseudomonas aeruginosa | 250 – 1000 |

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using Vero cells have shown that this compound exhibits low toxicity up to concentrations of 200 µg/ml. The half-maximal effective concentration (EC50) was determined to be 278.8 µg/ml, indicating that the compound does not adversely affect eukaryotic cells at concentrations that inhibit bacterial growth .

Case Studies and Research Findings

Several research articles have documented the biological activities of pyrazole derivatives, including ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties against both planktonic and biofilm-forming bacteria. Ethyl 5-amino derivatives showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

- Inhibition of Biofilm Formation : The ability of the compound to inhibit biofilm formation was particularly noted in clinical isolates of Haemophilus influenzae, with significant reductions observed in biofilm biomass at sub-MIC levels .

- Safety Profile : The low cytotoxicity observed in Vero cell assays suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate, and what reagents are critical for its formation?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4-methylbenzenesulfonylhydrazide reacts with (E)-ethyl 2-cyano-3-ethoxyacrylate under controlled conditions to form intermediates, followed by cyclocondensation with urea or thiourea derivatives to yield the pyrazole core . Key reagents include alkyl halides for esterification and hydrazide derivatives for ring closure. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like nitro derivatives or unwanted substitutions .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (400 MHz, DMSO-d₆) reveals characteristic peaks at δ 13.38 (s, 1H, NH), 11.01 (s, 1H, NH), and 4.18–4.21 (m, 2H, ester CH₂) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For example, hydrogen bonding patterns and dihedral angles can confirm the pyrazole ring geometry and substituent orientation .

- Mass Spectrometry : ESIMS (electrospray ionization) provides molecular ion peaks (e.g., m/z 450.2 [M+1]) to validate the molecular formula .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

- Waste Disposal : Follow institutional guidelines for hazardous waste. Contaminated packaging should be treated as unused product and disposed of by licensed services .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of synthesis and reaction conditions for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst) .

- Machine Learning : Train models on existing reaction datasets to predict yields or side products. For example, regression analysis can correlate steric effects of substituents with reaction efficiency .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Controlled Replication : Repeat synthesis under identical conditions (temperature, reagent purity) to isolate variables.

- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, coupling constants in NMR can differentiate regioisomers .

- Cross-Validation : Compare experimental data with computational predictions (e.g., simulated NMR spectra via ACD/Labs or Gaussian) .

Q. What experimental strategies are recommended for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination. Reference compounds (e.g., staurosporine for kinases) ensure assay validity .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with healthy cells (e.g., HEK293) to assess selectivity .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, followed by mutagenesis to validate key interactions .

Q. How can stability studies be designed to assess the compound’s degradation under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stressors:

- Thermal : 40–80°C for 24–72 hours.

- Hydrolytic : pH 1–13 buffers at 37°C.

- Oxidative : 3% H₂O₂ at room temperature.

- Analytical Monitoring : Use HPLC-PDA to track degradation products. For example, ester hydrolysis may yield carboxylic acid derivatives detectable via retention time shifts .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions (e.g., –20°C vs. 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.